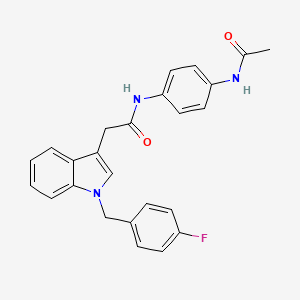

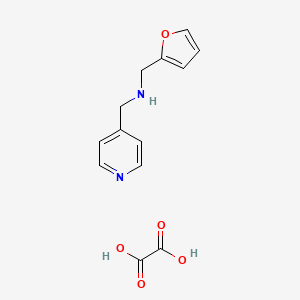

N-(4-(N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups and heterocyclic rings such as furan and thiophene. The presence of these rings suggests that the compound might have interesting chemical and physical properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and thiophene rings are five-membered heterocycles that contain oxygen and sulfur atoms respectively. The presence of the sulfamoyl group (-SO2NH2) and the propionamide group (-CH2CH2CONH2) also add complexity to the structure .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of chemical reactions. For example, the furan ring can participate in electrophilic aromatic substitution reactions, and the amide group can undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and sulfamoyl groups would likely make it soluble in polar solvents .Scientific Research Applications

Antiprotozoal Applications Research demonstrates the synthesis and evaluation of compounds with furan and thiophene moieties for antiprotozoal activity. For instance, compounds exhibiting strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum have been developed, indicating their potential as antiprotozoal agents (Ismail et al., 2004).

Anticancer Applications Compounds incorporating furan and thiophene units are also investigated for their anticancer potential. Studies focusing on the synthesis and antiprotozoal activity of aza-analogues of furamidine reveal compounds that not only target protozoan infections but also suggest implications for cancer therapy due to their ability to interact with DNA and inhibit cell proliferation (Ismail et al., 2003).

Antibacterial and Antiviral Applications Further investigations into the antibacterial and antiviral efficacy of related compounds have been conducted. For instance, compounds with furan and thiophene scaffolds have shown anti-bacterial activities against various bacterial strains, suggesting their utility in addressing antibiotic resistance issues (Carter et al., 1975). Additionally, novel chemical compounds suppressing the enzymatic activities of SARS coronavirus helicase have been identified, highlighting the potential use of these compounds in developing treatments for viral infections (Lee et al., 2017).

Chemical Synthesis and Material Science Applications On a chemical synthesis level, the construction of furan and thiophene units plays a crucial role in developing bioactive compounds and functional materials. Techniques such as Lewis acid-catalyzed annulation have been employed to afford highly functionalized furans and thiophenes, which are essential in the synthesis of potentially bioactive compounds (He et al., 2020).

properties

IUPAC Name |

N-[4-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methylsulfamoyl]-3-methylphenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5S2/c1-3-19(23)22-14-6-9-18(13(2)11-14)29(25,26)21-12-15-7-8-17(28-15)20(24)16-5-4-10-27-16/h4-11,20-21,24H,3,12H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALKHOIMNVKABLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-a]pyrazine;hydrochloride](/img/structure/B2665810.png)

![ethyl (4Z)-4-[(acetyloxy)imino]-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate](/img/structure/B2665815.png)

![5-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)-3-(furan-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2665819.png)

![2-(8-Chloro-4-oxopyrido[3,4-d]pyrimidin-3-yl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide](/img/structure/B2665824.png)

![tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2665825.png)

![3-Cyclobutyl-6-[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2665826.png)

![methyl 2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]acetate](/img/structure/B2665828.png)

![5-(4-Methylphenyl)-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinolin-8-amine](/img/structure/B2665830.png)